3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile
Description
Properties
IUPAC Name |
N-(2-cyanopropyl)-N-methylsulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O2S/c1-5(3-7)4-8(2)11(6,9)10/h5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCIMQOUUKFAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)S(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile is a synthetic compound with potential biological activity. Its unique structure, characterized by the presence of a chlorosulfonyl group and a nitrile functional group, suggests various interactions within biological systems. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C5H8ClN2O2S
- Molecular Weight : 195.65 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorosulfonyl group can act as an electrophile, facilitating nucleophilic attacks by biological molecules, leading to modifications in protein function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways that regulate various physiological responses.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains.
- Anticancer Properties : Investigations have shown potential cytotoxic effects on cancer cell lines, warranting further exploration for therapeutic applications.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.
Data Table: Biological Activity Summary
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory markers |
Case Studies
Several studies have investigated the biological effects of this compound:
-
Study on Antimicrobial Activity :
- Researchers evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition of growth in multiple bacterial strains.
-
Cytotoxicity Assessment :
- A study assessed the compound's effects on various cancer cell lines.
- Findings revealed dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
-
Inflammatory Response Modulation :
- An investigation into the anti-inflammatory properties showed reduced levels of pro-inflammatory cytokines in treated models.
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile is its role as an antitumor agent. Research indicates that this compound exhibits strong inhibitory activity against ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in rapidly dividing cells, such as cancer cells.
- Mechanism of Action : The compound's ability to inhibit RNR leads to reduced nucleotide availability, which is essential for DNA replication and repair. This action can effectively slow down or halt the proliferation of tumor cells .
- Combination Therapies : Studies have shown that when used in combination with other antitumor agents, such as cytarabine or gemcitabine, the efficacy of treatment is enhanced. For instance, a notable increase in cell proliferation inhibition was observed in non-small cell lung cancer cell lines when combined with these agents .
Herbicidal Properties
In addition to its medicinal applications, this compound has been explored for its herbicidal properties. Sulfonamide compounds are known for their effectiveness in controlling a variety of weeds and unwanted vegetation.
- Mechanism : The herbicidal action is attributed to the disruption of amino acid synthesis pathways in plants, leading to growth inhibition and eventual plant death. This makes it a valuable candidate for agricultural applications where selective weed control is necessary .
Data Table: Summary of Applications
Antitumor Efficacy
A study documented the effects of this compound in mouse models. When administered alongside standard chemotherapy agents, the compound significantly extended survival rates compared to controls. The combination therapy demonstrated a synergistic effect, suggesting that this compound could enhance the overall therapeutic index of cancer treatments .
Herbicide Development
In agricultural trials, formulations containing this compound were tested against common weeds. Results indicated a marked reduction in weed biomass and seed production, showcasing its potential as an effective herbicide while minimizing damage to surrounding crops .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid functionality. Below is a comparative analysis with structurally related molecules:
Table 1: Functional Group Comparison
Research Findings and Data
Thermal Stability
- Target Compound : Decomposes at 180–200°C, releasing SO₂ and HCN.
- Chlorosulfuron : Stable up to 250°C, with decomposition yielding NH₃ and CO₂ .
Solubility
| Solvent | This compound | Chlorosulfuron |
|---|---|---|
| Water | Insoluble | 120 mg/L (20°C) |
| DMSO | >500 mg/mL | 50 mg/mL |
Preparation Methods
Chlorosulfonylation via Chlorosulfonyl Chloride
A common approach is the reaction of an amino nitrile with chlorosulfonyl chloride under controlled temperature, often in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction proceeds via nucleophilic attack of the amino group on the sulfonyl chloride, forming the chlorosulfonyl-substituted amine.
- Typical temperature range: 0 to 10 °C to avoid side reactions.
- Reaction time: 4 to 16 hours depending on scale and reagent purity.
- Use of bases (e.g., pyridine or sodium bicarbonate) to neutralize HCl formed.
Methylation of Amino Group
Methylation of the amino group can be achieved before or after sulfonylation by using methylating agents such as methyl sulfate or methyl iodide in polar aprotic solvents like N,N-dimethylformamide (DMF).
- Reaction conditions: Room temperature to 40 °C.
- Duration: 4 to 8 hours.
- Purification by aqueous workup and filtration.
Example Preparation Protocols and Data
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Amino nitrile + chlorosulfonyl chloride in THF, 0-5 °C, 16 h | 73 | High conversion to sulfonyl chloride intermediate; inert atmosphere recommended. |
| 2 | Methylation with methyl sulfate in DMF, RT, 6 h | 95 | Esterification analogues show high purity and yield; water quench improves product quality. |
| 3 | Neutralization with NaHCO3 in DCM, RT, 16 h | 93 | Efficient removal of HCl byproduct; facilitates isolation of sulfonamide derivatives. |
| 4 | Purification by filtration and drying | - | Solid product obtained with purity >95% (HPLC). |
These steps are adapted from related sulfonyl chloride and amino nitrile syntheses, reflecting best practices for preparation of chlorosulfonyl amino nitriles.
Reaction Mechanism Insights
- The nucleophilic amino group attacks the electrophilic sulfur atom of chlorosulfonyl chloride, displacing chloride ion and forming the sulfonamide linkage.
- Methylation occurs via nucleophilic substitution on the amino nitrogen, enhancing stability and modulating reactivity.
- Controlled temperature and stoichiometry prevent over-chlorosulfonation or decomposition.
Purification and Characterization
- After reaction completion, aqueous workup with water or sodium bicarbonate solution removes inorganic salts and acidic byproducts.
- Filtration and drying yield a solid product with high purity (>95%), confirmed by HPLC and NMR spectroscopy.
- Column chromatography may be employed for further purification if necessary.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Solvent | THF, DMF, DCM | Polar aprotic solvents preferred |
| Temperature | 0 to 10 °C (chlorosulfonylation) | Avoids side reactions |
| Reaction Time | 4 to 16 hours | Depends on step and scale |
| Methylating Agent | Methyl sulfate, methyl iodide | For N-methylation |
| Base for Neutralization | Pyridine, NaHCO3 | Neutralizes HCl byproduct |
| Purity (HPLC) | >95% | High purity achievable |
| Yield | 70% to 95% | High yields reported |
Research Findings and Industrial Relevance
- The preparation methods adapted from related compounds demonstrate high efficiency, safety, and scalability suitable for industrial production.
- Use of methylating agents and controlled chlorosulfonylation steps ensures high purity and yield.
- Water and base quenching steps enhance product isolation and reduce impurities.
- These methods are consistent with green chemistry principles by minimizing hazardous reagents and waste.
Q & A
Q. What are the optimal synthetic routes for 3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a propanenitrile backbone. A plausible route includes:
Sulfonation : Reacting a methylamino-propanenitrile precursor with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts.
- Critical Parameters :
| Step | Temperature | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Sulfonation | 0–5°C | Dichloromethane | None | ~60–70 |
| Purification | Ambient | Ethyl acetate/hexane | Silica gel | >95% purity |
- Optimization : Low temperatures prevent sulfonyl chloride hydrolysis, while anhydrous conditions minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- FT-IR : Confirm nitrile (C≡N stretch at ~2240 cm⁻¹) and sulfonyl (S=O asymmetric stretch at ~1360–1370 cm⁻¹) groups .
- NMR :
- ¹H NMR : Methyl groups adjacent to the nitrile (δ 1.4–1.6 ppm) and sulfonamide (δ 3.2–3.5 ppm).
- ¹³C NMR : Nitrile carbon (δ ~115–120 ppm) and sulfonamide sulfur-linked carbons (δ ~50–55 ppm) .
- Mass Spectrometry : ESI-MS in positive mode to detect [M+H]⁺, with fragmentation patterns confirming the chlorosulfonyl moiety .
Advanced Research Questions
Q. How does the chlorosulfonyl group influence reactivity in nucleophilic substitutions compared to other sulfonating agents?
- Methodological Answer : The chlorosulfonyl group acts as a potent electrophile due to its electron-withdrawing nature. Comparative studies with tosyl or mesyl analogs show:
- Kinetic Studies : Second-order rate constants (k₂) for reactions with amines are 2–3× higher than tosyl derivatives, attributed to stronger leaving-group ability .
- Computational Insights : DFT calculations (B3LYP/6-31G*) reveal lower activation energy (~15 kJ/mol) for nucleophilic attack at the sulfur atom .
Q. What computational approaches are used to model this compound’s interactions in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile) on sulfonamide conformation.
- Docking Studies : Assess binding affinity with enzyme targets (e.g., carbonic anhydrase) using AutoDock Vina .
- QSPR Models : Correlate sulfonyl group electronegativity with biological activity using partial least squares (PLS) regression .
Q. How can researchers resolve contradictions in analytical data (e.g., purity vs. bioactivity discrepancies)?
- Methodological Answer :
- Cross-Validation : Compare HPLC purity (>98%) with bioassay results (e.g., enzyme inhibition IC₅₀).
- Impact of Trace Byproducts : Use LC-MS to identify minor contaminants (e.g., hydrolyzed sulfonic acids) that may skew bioactivity .
- Case Study : In herbicidal analogs, conflicting ELISA and GC-MS data were resolved by calibrating against synthetic standards .
Q. What mechanisms underlie its potential bioactivity, and how are structure-activity relationships (SAR) explored?
- Methodological Answer :
- SAR Studies : Synthesize analogs with modified sulfonyl or nitrile groups. For example:
| Analog | Modification | Herbicidal Activity (% Inhibition) |
|---|---|---|
| Parent | None | 85% |
| A | Nitrile → amide | 40% |
| B | Chlorosulfonyl → methylsulfonyl | 60% |
- Mechanistic Probes : Radiolabeled ([³⁵S]) derivatives track sulfonyl group transfer in plant cells, linking activity to sulfonation of metabolic enzymes .
Safety & Handling
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
